

Synthesis of ent-Heronamide C: A Detailed Protocol

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Compound of Interest		
Compound Name:	ent-Heronamide C	
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For researchers, scientists, and drug development professionals, this document provides a comprehensive protocol for the total synthesis of **ent-Heronamide C**, a polyene macrolactam with notable biological activity. This application note details the modular synthetic strategy, experimental procedures for key reactions, and quantitative data for major intermediates and the final product.

Retrosynthetic Analysis and Strategy

The total synthesis of **ent-Heronamide C** is based on a convergent and modular strategy developed by Kanoh and coworkers. The key disconnections are at the C13-C14 amide bond and the C1-C2 bond, leading to two major fragments: the C1-C13 fragment ent-9 and the C14-C27 fragment 12. The synthesis plan involves the preparation of these two fragments, followed by a Stille coupling to join them, macrolactamization to form the 20-membered ring, and a final deprotection step to yield the natural product.

Experimental Protocols Synthesis of C1-C13 Fragment (ent-9)

The C1-C13 fragment ent-9 is prepared from D-ribose. The detailed multi-step synthesis is described in the literature and involves standard protecting group manipulations and carbon chain extensions.

Synthesis of C14-C27 Fragment (12)







The C14-C27 fragment 12 is synthesized from homoallylamine 30 (95% ee). The synthesis of its enantiomer has been previously reported, and the same methodology is applied to produce 12.

Assembly of the Macrolactam Core

The final stages of the synthesis involve the coupling of the two fragments, cyclization, and deprotection.
Reaction Scheme:
Protocol:
To a solution of the C1-C13 vinyl iodide fragment ent-9 and the C14-C27 vinyl stannane fragment 12 in anhydrous N,N-dimethylformamide (DMF) is added tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3), triphenylarsine (Ph3As), and lithium chloride (LiCl). The reaction mixture is stirred at 40 °C until the starting materials are consumed (monitored by TLC). Upon completion, the reaction is quenched and the product is purified by column chromatography to afford the coupled product 31.
Reaction Scheme:
Protocol:
The coupled product 31 is first treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane (CH ₂ Cl ₂) at 0 °C to remove the Fmoc protecting group, yielding the corresponding amine. After completion of the deprotection, the solvent is removed under reduced pressure. The resulting crude amine is then dissolved in anhydrous tetrahydrofuran (THF), and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) are added. The reaction mixture is stirred at room temperature to effect macrolactamization. The TES-protected ent-Heronamide C (32) is then purified by column chromatography.
Reaction Scheme:
Protocol:



To a solution of the TES-protected **ent-Heronamide C** (32) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of tetrabutylammonium fluoride (TBAF) in THF. The reaction is stirred at 0 °C until complete deprotection is observed by TLC. The reaction is then quenched, and the final product, **ent-Heronamide C** (ent-1), is purified by column chromatography.

Quantitative Data

Step	Product	Starting Materials	Reagents and Conditions	Yield (%)
Stille Coupling	31	ent-9 and 12	Pd₂(dba)₃, Ph₃As, LiCl, DMF, 40 °C	40
Macrolactamizati on	32	31	1. DBU, CH ₂ Cl ₂ ; 2. HATU, DIPEA, THF	53 (2 steps)
Deprotection	ent-Heronamide C	32	TBAF, THF, 0 °C	90

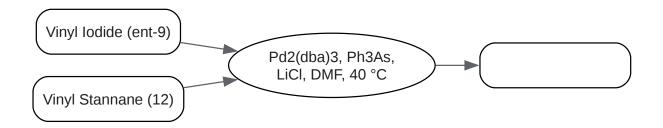
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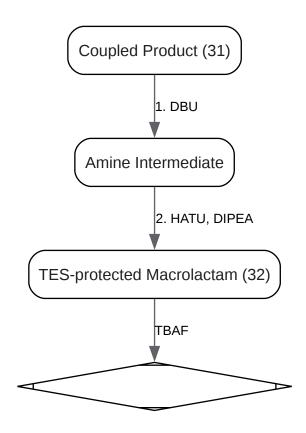
Figure 1. Overall synthetic workflow for **ent-Heronamide C**.





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Figure 2. Key reagents and transformation in the Stille coupling step.



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Figure 3. Logical flow of the macrolactamization and deprotection sequence.

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